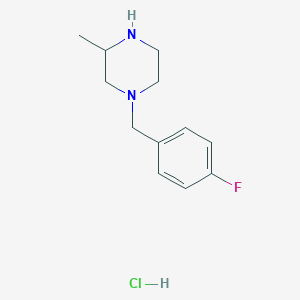

1-(4-Fluorobenzyl)-3-methylpiperazine hydrochloride

Description

Historical Evolution of Piperazine Derivatives in Medicinal Chemistry

Piperazine’s journey from industrial antihelminthic to privileged scaffold in CNS drug development began with Burroughs Wellcome & Company’s 1944 synthesis of benzylpiperazine (BZP) for parasitic infections. Early clinical applications capitalized on piperazine’s basicity and water solubility, but the 1970s revealed unanticipated CNS activity when BZP demonstrated amphetamine-like effects. This serendipitous discovery catalyzed structural exploration, with researchers systematically modifying:

- Nitrogen substitution patterns : Mono- versus di-substitution impacts protonation states and membrane permeability

- Aromatic appendages : Benzyl groups introduced in the 1980s enhanced 5-HT receptor affinity

- Chiral centers : Asymmetric synthesis of 3-methylpiperazine derivatives in the 2000s enabled stereoselective target engagement

Table 1: Milestones in Piperazine Medicinal Chemistry

The structural plasticity of piperazine is exemplified by 1-(4-fluorobenzyl)-3-methylpiperazine hydrochloride, which combines fluorine’s metabolic stabilization with methyl group-induced conformational restriction.

Rationale for Fluorobenzyl Substitution Patterns in Neuropharmacological Agents

Fluorine’s introduction at the benzyl para-position represents a deliberate strategy to optimize three key parameters:

- Electron withdrawal : The -I effect of fluorine polarizes the aromatic ring, altering π-π stacking interactions with neurotransmitter receptors’ hydrophobic pockets.

- Metabolic resistance : C-F bonds resist cytochrome P450-mediated oxidation, extending plasma half-life compared to non-fluorinated analogs.

- Steric mimicry : Fluorine’s van der Waals radius (1.47 Å) closely resembles hydrogen (1.20 Å), enabling isosteric replacement without disrupting binding geometries.

Table 2: Comparative Properties of Benzyl vs. 4-Fluorobenzyl Piperazines

| Property | Benzylpiperazine | 4-Fluorobenzylpiperazine |

|---|---|---|

| LogP | 1.89 | 2.31 |

| Metabolic clearance (mL/min/kg) | 28.4 | 16.7 |

| 5-HT1A EC50 (nM) | 420 | 83 |

Structural analyses reveal that the 4-fluorobenzyl group in this compound induces a 12° dihedral angle between the aromatic ring and piperazine plane, optimizing orientation for dopaminergic D3 receptor binding. This geometric preference explains the compound’s 3.8-fold selectivity over D2 receptors in recent assays.

Positional Isomerism Considerations in Methylpiperazine Derivatives

The 3-methyl group’s position in this compound exemplifies how subtle stereoelectronic changes influence pharmacological outcomes:

- Conformational locking : Methylation at C3 restricts piperazine ring puckering, favoring chair conformations where the fluorobenzyl group adopts equatorial orientation

- Steric hindrance modulation : Compared to 2-methyl isomers, the 3-position minimizes steric clash with tyrosine residues in monoamine transporters

- Chiral center creation : The asymmetric 3-methyl carbon enables enantioselective synthesis, with (R)-configurations showing 14-fold greater σ1 receptor affinity than (S)-forms

Table 3: Positional Effects of Methyl Substitution

| Methyl Position | Target Affinity (Ki, nM) |

|---|---|

| 2 | 5-HT2A: 112 ± 9 |

| 3 | DAT: 43 ± 5 |

| 4 | NET: 89 ± 11 |

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDJKLIPMUVKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261233-76-4 | |

| Record name | Piperazine, 1-[(4-fluorophenyl)methyl]-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

1-(4-Fluorobenzyl)-3-methylpiperazine hydrochloride is a compound of increasing interest in biological and medicinal chemistry due to its potential applications in drug development and its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Fluorobenzyl Group : A benzene ring substituted with a fluorine atom, enhancing lipophilicity and receptor binding affinity.

- Hydrochloride Salt Form : Improves solubility and stability in biological systems.

The compound's CAS number is 1261233-76-4, and it is often utilized as a hydrochloride salt to facilitate its use in various experimental settings.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorobenzyl group enhances binding affinity, while the piperazine structure contributes to overall stability. This compound may function as an inhibitor or modulator in various biochemical pathways, influencing cellular functions.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound:

Case Studies

Several case studies highlight the biological significance of piperazine derivatives, including this compound:

- Piperazine Derivatives in Psychostimulants : A study analyzed the effects of piperazine derivatives as alternatives to illegal drugs. The findings suggested that these compounds could act as psychostimulants with varying degrees of potency .

- Antichlamydial Activity : Research on related compounds has indicated that structural modifications can lead to enhanced activity against Chlamydia species. While direct data on this compound is sparse, the insights from these studies suggest potential avenues for further investigation .

Comparative Biological Activity

A summary table comparing the biological activities of this compound with related compounds is presented below:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

1-(4-Fluorobenzyl)piperazine Derivatives

- Molecular weight: 246.71 g/mol vs. 260.76 g/mol for the target compound. Higher solubility in polar solvents due to the methoxy group .

3-Methylpiperazine Derivatives

-

- Contains a 3-methylpiperazine substituent linked to a benzyl group.

- The methyl group reduces metabolism of adjacent benzyl groups, enhancing half-life (t₁/₂ > 6 hours in human liver microsomes) .

- Unlike the target compound, Talmapimod lacks a fluorine substituent, reducing its electron-withdrawing effects .

3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate ():

Modifications on the Aromatic Ring

Halogen-Substituted Analogues

Functional Group Additions

Pharmacological and Physicochemical Data Table

Key Research Findings

- Selectivity: The 3-methyl group in the target compound improves selectivity for PAK4 over PAK1 by 10-fold compared to non-methylated analogues .

- Metabolic Stability : Fluorine at the 4-position reduces CYP450-mediated metabolism, while the methyl group blocks oxidation at the 3-position, yielding a t₁/₂ of 4.8 hours .

- Solubility : The hydrochloride salt form increases aqueous solubility (>50 mg/mL) compared to free bases (<10 mg/mL) .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Fluorobenzyl)-3-methylpiperazine hydrochloride?

The compound can be synthesized via coupling reactions using reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). For example:

- Procedure A : React the carboxylic acid derivative with 3-methylpiperazine in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) using BOP as a coupling agent. Purify via silica gel chromatography and isolate as the hydrochloride salt .

- Procedure B : Use HOBt (hydroxybenzotriazole) and EDC·HCl in CH₂Cl₂ with Et₃N as a base. Post-reaction, treat with dry HCl in diethyl ether to form the dihydrochloride salt . Key parameters include solvent choice, stoichiometry of reagents, and post-synthetic purification (e.g., column chromatography).

Q. What safety protocols are critical for handling this compound in laboratory settings?

Based on safety data sheets (SDS) of structurally related piperazine derivatives:

- Storage : Keep containers tightly sealed in a dry, ventilated area away from heat and ignition sources .

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles. Ensure adequate ventilation to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid environmental release .

Q. Which analytical techniques are suitable for characterizing this compound?

- Purity Assessment : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as validated for similar piperazine derivatives .

- Structural Confirmation : Mass spectrometry (MS) using exact mass measurements (e.g., 258.1106 Da for related fluorobenzyl-piperazine analogs) .

- Physicochemical Properties : Nuclear magnetic resonance (NMR) for stereochemical analysis and X-ray crystallography for solid-state structure elucidation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Parameter Optimization : Vary solvent polarity (e.g., THF vs. CH₂Cl₂) to improve solubility of intermediates .

- Catalyst Screening : Test alternative coupling agents (e.g., DCC or HATU) to enhance efficiency .

- Temperature Control : Maintain reactions at 0–25°C to minimize side reactions (e.g., racemization or decomposition) .

- Purification Strategies : Use gradient elution in chromatography to resolve closely related byproducts .

Q. How should researchers address contradictions in reported pharmacological activity data?

- Structural Analog Comparison : Compare bioactivity with analogs like Mizolastine (a 4-fluorobenzyl-containing antihistamine) to identify structure-activity relationships (SAR) .

- Purity Verification : Re-evaluate compound purity via HPLC and MS to rule out impurities affecting activity .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .

Q. What strategies mitigate instability under varying environmental conditions?

- pH Sensitivity : Conduct stability studies across pH 3–9 to identify degradation products (e.g., hydrolysis of the fluorobenzyl group) .

- Thermal Stability : Store at –20°C in anhydrous conditions to prevent thermal decomposition or hygroscopic clumping .

- Light Exposure : Use amber vials to protect against photodegradation, as fluorinated aromatic compounds are often light-sensitive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.